Pd-1/pd-l1 抑制剂 1

描述

PD-1/PD-L1 inhibitor 1 is a type of drug that blocks the interaction between PD-1 and PD-L1 proteins . These proteins are immune checkpoint proteins present on the surface of cells . The interaction of these proteins is involved in the suppression of the immune system . PD-1/PD-L1 inhibitors are emerging as a front-line treatment for several types of cancer .

Synthesis Analysis

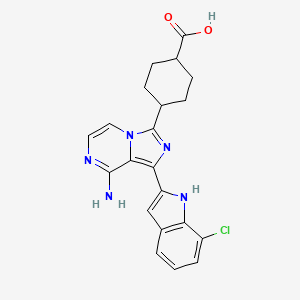

The synthesis of PD-1/PD-L1 inhibitors involves complex chemical processes . For example, a series of novel derivatives featuring a difluoromethyleneoxy linkage were designed . Compound 43 was identified as the most promising PD-1/PD-L1 inhibitor with an IC50 value of 10.2 nM in the HTRF assay .

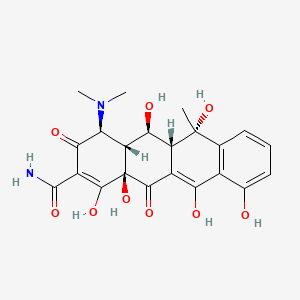

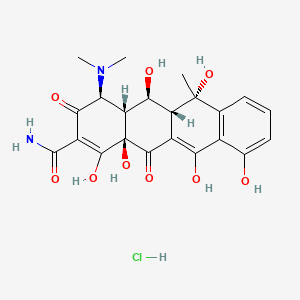

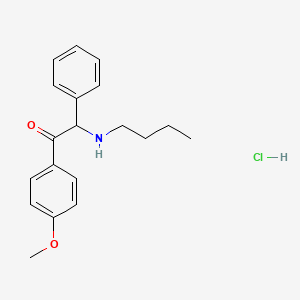

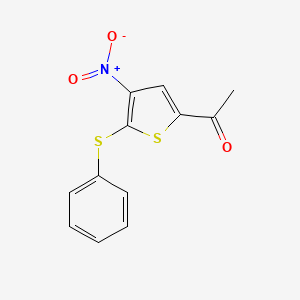

Molecular Structure Analysis

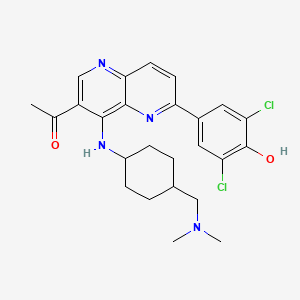

The molecular structure of PD-1/PD-L1 inhibitors is complex and varies depending on the specific inhibitor . For instance, biphenyl derivatives are small-molecule inhibitors of PD-1/PD-L1 with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Chemical Reactions Analysis

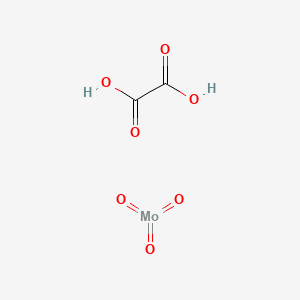

The chemical reactions involved in the action of PD-1/PD-L1 inhibitors are complex and involve multiple steps . For instance, the synthesis of difluoromethyleneoxy derivatives involves reactions with Pd(PPh3)4, Na2CO3, dioxane, H2O, and other compounds .

Physical And Chemical Properties Analysis

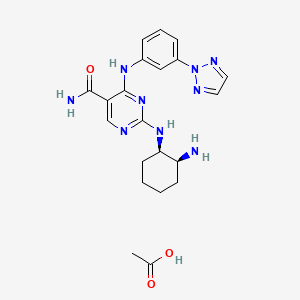

The physical and chemical properties of PD-1/PD-L1 inhibitors vary depending on the specific inhibitor. For instance, PD-1/PD-L1 inhibitor 1 blocks the PD-1/PD-L1 interaction with an IC50 of 6 nM in a cell-free HTRF assay .

科学研究应用

Cancer Immunotherapy

- Summary of Application : PD-1/PD-L1 inhibitors have shown remarkable clinical success in various cancer immunotherapies . The interaction between PD-1 and PD-L1 suppresses T cell receptor-mediated cytotoxicity and CD8 + T cell proliferation, thus avoiding the killing effect of the autoimmune system on tumor cells . By blocking this interaction, the anti-tumor properties of T cells are preserved, immune escape is withdrawn, and the ability to induce tumor cell death is normalized .

- Results or Outcomes : Clinical trials have successfully revealed that PD-1/PD-L1 immune-checkpoint inhibitors have manifested promising therapeutic effects, which have been evaluated from different perspectives, including overall survival, objective effective rate, and medium progression-free survival .

Combination Therapy with Other Drugs

- Summary of Application : PD-1 inhibitors have been combined with other drugs to enhance their antitumor efficacy . For example, the combination of PD-1 inhibitor and tyrosine kinase inhibitors (TKIs) or anti-vascular endothelial growth factor (VEGF) antibody can enhance antitumor efficacy .

- Methods of Application : This involves administering the PD-1 inhibitor along with the other drug. For instance, low-dose apatinib (VEGFR2-TKI) has been shown to significantly improve the therapeutic effect of PD-1/PD-L1 inhibitors by modulating the tumor microenvironment .

- Results or Outcomes : The combination therapy has been shown to increase lymphocyte infiltration, weaken the immunosuppressive state, promote the normalization of blood vessels, delay tumor growth, reduce the number of metastases, and prolong survival in mouse models .

Treatment of Advanced Melanoma

- Summary of Application : PD-1/PD-L1 inhibitors are being trialled within the clinic for use in advanced melanoma . Melanoma is a type of skin cancer that can spread to other organs in the body. The PD-1/PD-L1 pathway is often exploited by melanoma cells to evade the immune system .

- Methods of Application : The inhibitors are administered as part of a treatment regimen for patients with advanced melanoma. The exact method of administration and dosage would depend on the specific drug and the patient’s condition .

- Results or Outcomes : While results can vary, some patients with advanced melanoma have responded well to treatment with PD-1/PD-L1 inhibitors .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

- Summary of Application : PD-1/PD-L1 inhibitors have been approved for the treatment of NSCLC . NSCLC is the most common type of lung cancer and is often diagnosed at an advanced stage .

- Methods of Application : The inhibitors are typically administered intravenously. The frequency and dosage of the treatment would depend on the specific drug and the patient’s condition .

- Results or Outcomes : Treatment with PD-1/PD-L1 inhibitors has been shown to improve survival rates in patients with NSCLC .

Treatment of Renal Cell Carcinoma

- Summary of Application : PD-1/PD-L1 inhibitors are being trialled for use in renal cell carcinoma . Renal cell carcinoma is a type of kidney cancer that originates in the lining of the proximal convoluted tubule .

- Methods of Application : The inhibitors are administered as part of a treatment regimen for patients with renal cell carcinoma. The exact method of administration and dosage would depend on the specific drug and the patient’s condition .

- Results or Outcomes : While results can vary, some patients with renal cell carcinoma have responded well to treatment with PD-1/PD-L1 inhibitors .

Treatment of Bladder Cancer

- Summary of Application : PD-1/PD-L1 inhibitors are being trialled for use in bladder cancer . Bladder cancer is a common type of cancer that begins in the cells of the bladder .

- Methods of Application : The inhibitors are administered as part of a treatment regimen for patients with bladder cancer. The exact method of administration and dosage would depend on the specific drug and the patient’s condition .

- Results or Outcomes : While results can vary, some patients with bladder cancer have responded well to treatment with PD-1/PD-L1 inhibitors .

Combination with Radiotherapy

- Summary of Application : Radiotherapy could induce immunogenic cell death, enhance antitumor immune response, promote T cell infiltration, and expand the T-cell receptor (TCR) repertoire in the tumor microenvironment . Therefore, combining PD-1/PD-L1 inhibitors with radiotherapy has been explored .

- Methods of Application : This involves administering the PD-1/PD-L1 inhibitor along with radiotherapy. The exact method of administration and dosage would depend on the specific drug and the patient’s condition .

- Results or Outcomes : Radiotherapy upregulates the expression of PD-L1 on tumor cells, which might be utilized by additional α-PD-1/PD-L1 .

Combination with Chemotherapy

- Summary of Application : Combining immune checkpoint inhibitors (ICIs) with chemotherapy has become a standard treatment for patients with non-small cell lung cancer (NSCLC) lacking driver gene mutations .

- Methods of Application : This involves administering the PD-1/PD-L1 inhibitor along with chemotherapy. The exact method of administration and dosage would depend on the specific drug and the patient’s condition .

- Results or Outcomes : Reliable biomarkers are essential for predicting treatment outcomes. Emerging evidence from various cancers suggests that early assessment of serum metabolites could serve as valuable biomarkers for predicting outcomes .

Combination with Other Therapies

- Summary of Application : Some combination therapies, including α-PD-1/PD-L1 plus chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, agonists of the co-stimulatory molecule, stimulator of interferon genes agonists, fecal microbiota transplantation, epigenetic modulators, or metabolic modulators, have superior antitumor efficacies and higher response rates .

- Methods of Application : This involves administering the PD-1/PD-L1 inhibitor along with other therapies. The exact method of administration and dosage would depend on the specific drug and the patient’s condition .

- Results or Outcomes : These combination strategies simultaneously boost multiple processes in the cancer-immunity cycle, remove immunosuppressive brakes, and orchestrate an immunosupportive tumor microenvironment .

安全和危害

未来方向

The future of PD-1/PD-L1 inhibitors lies in combination therapies . Combining PD-1/PD-L1 inhibitors with other therapies, such as chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, and more, has shown promising results . Furthermore, research into inhibitors targeting novel immune checkpoints is an important direction for future research .

属性

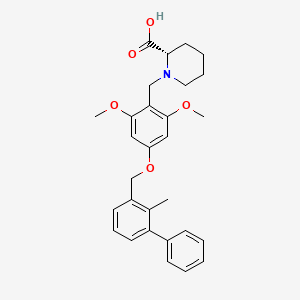

IUPAC Name |

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOYJODMIAUJHH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pd-1/pd-l1 inhibitor 1 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)